![molecular formula C20H13Cl2N3O2 B237169 2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B237169.png)
2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a benzamide derivative that has been synthesized using various methods.
科学的研究の応用
2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has been found to have potential applications in various fields of biomedical research. One of the major areas of interest is cancer research, as this compound has been shown to inhibit the growth of cancer cells in vitro. It has also been found to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various diseases such as Alzheimer's and Parkinson's.
作用機序
The exact mechanism of action of 2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or proteins that are involved in cell growth and proliferation. It may also modulate the expression of certain genes that are involved in inflammation and cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes in cells. For example, it has been found to inhibit the production of certain inflammatory cytokines and chemokines, as well as reduce the activity of certain enzymes that are involved in oxidative stress. It has also been shown to induce apoptosis in cancer cells, leading to their death.
実験室実験の利点と制限
One of the major advantages of using 2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide in lab experiments is its high potency and specificity. It can be used at low concentrations to achieve significant effects, making it a cost-effective option for researchers. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several potential future directions for research on 2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide. One area of interest is the development of new analogs of this compound that may have improved potency and selectivity. Another potential direction is the investigation of the use of this compound in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in various fields of biomedical research.
In conclusion, this compound is a synthetic compound with potential applications in various fields of biomedical research. Its high potency and specificity make it an attractive option for researchers, and its potential applications in cancer research, inflammation, and neuroprotection make it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of biomedical research.
合成法
Several methods have been reported for the synthesis of 2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide. One of the most commonly used methods involves the reaction of 2,3-dichlorobenzoyl chloride with 2-methyl-4-aminophenol in the presence of a base to form 2,3-dichloro-N-(2-methyl-4-hydroxyphenyl)benzamide, which is then reacted with 2-aminooxazole in the presence of a dehydrating agent to form the final product.
特性
分子式 |
C20H13Cl2N3O2 |
|---|---|
分子量 |
398.2 g/mol |
IUPAC名 |
2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H13Cl2N3O2/c1-11-10-12(20-25-18-16(27-20)6-3-9-23-18)7-8-15(11)24-19(26)13-4-2-5-14(21)17(13)22/h2-10H,1H3,(H,24,26) |
InChIキー |
DLKYIQULZYBXKN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=C(C(=CC=C4)Cl)Cl |
正規SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=C(C(=CC=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B237102.png)
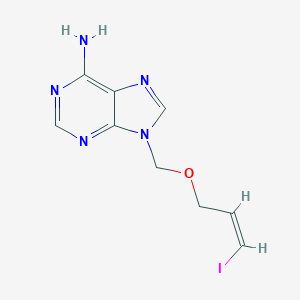
![N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237109.png)
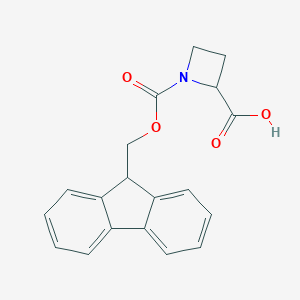
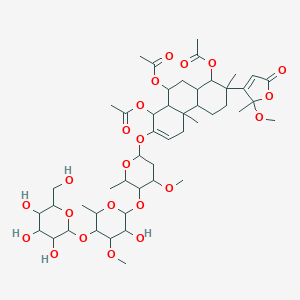
![N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B237119.png)


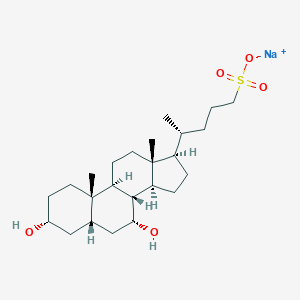
![2-[(4-chlorophenyl)sulfanyl]-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B237144.png)
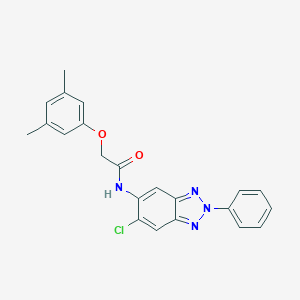

![N-({2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}carbamothioyl)acetamide](/img/structure/B237162.png)
